molecular formula C13H16FN3O3 B5134178 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine

1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine

Cat. No. B5134178
M. Wt: 281.28 g/mol
InChI Key: AYLXAMIBVCVVPD-UHFFFAOYSA-N
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Description

1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine (FNPP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FNPP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for anxiety and depression. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has also been shown to have antinociceptive effects, which may make it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, including its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the study of anxiety and depression. However, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel anxiolytic and antidepressant drugs. Further studies are needed to determine its safety and efficacy, as well as its potential use in the treatment of pain and other neurological disorders.
In conclusion, 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has several advantages for use in lab experiments, but also has limitations that need to be addressed. There are several potential future directions for the study of 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine, including its potential use in the development of novel drugs for the treatment of anxiety, depression, and pain.

Scientific Research Applications

1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-fluoro-4-nitrophenyl)-4-propionylpiperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c1-2-13(18)16-7-5-15(6-8-16)12-4-3-10(17(19)20)9-11(12)14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLXAMIBVCVVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Propionyl chloride (0.620 g, 4.88 mmol), triethylamine (0.747 ml, 5.32 mmol) and 4-dimethylaminopyridine (0.0542 g, 0.444 mmol) were added to a solution of 1-(2-fluoro-4-nitrophenyl)piperazine (compound of Reference Example 52; 1.00 g, 4.44 mmol) in anhydrous tetrahydrofuran (9 ml) under ice cooling, and the mixture was stirred at room temperature for 6 hours. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=1:1) to give the title compound (0.662 g, 53%) as a yellow solid.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.747 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.0542 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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